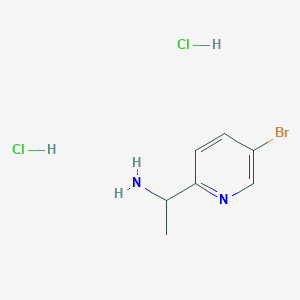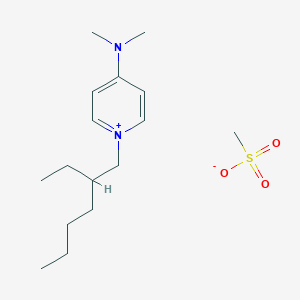![molecular formula C53H72N2O12+2 B13402795 5-[3-[4-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B13402795.png)
5-[3-[4-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of atracurium besylate involves the reaction of N,N’-4,10-dioxa-3,11-dioxotridecylene-1,13-bis-tetrahydropapaverine with methyl benzenesulfonate . The reaction is typically carried out in a solvent with a catalytic amount of an insoluble base. The reaction mixture is maintained for a sufficient period to allow the formation of atracurium besylate, which is then precipitated and isolated .
Industrial Production Methods: Industrial production of atracurium besylate focuses on reducing impurities and avoiding the repeated use of ether. The process involves the use of acetonitrile as a solvent and reprecipitation with diethyl ether to remove residual methyl benzenesulfonate .
Chemical Reactions Analysis
Types of Reactions: Atracurium besylate undergoes Hofmann elimination, a non-enzymatic degradation process that is enhanced by increasing pH . This reaction results in the formation of laudanosine and other breakdown products.
Common Reagents and Conditions: The Hofmann elimination reaction of atracurium besylate is facilitated by alkaline conditions and elevated temperatures . The reaction does not rely on hepatic or renal pathways for elimination, making it suitable for patients with liver or kidney dysfunction .
Major Products Formed: The primary product formed from the Hofmann elimination of atracurium besylate is laudanosine . Other minor products may include various isoquinoline derivatives.
Scientific Research Applications
Atracurium besylate is widely used in scientific research due to its neuromuscular blocking properties. It is employed in studies involving:
Anesthesia Research: Investigating the effects of neuromuscular blockers on muscle relaxation and intubation conditions.
Pharmacokinetics: Studying the metabolism and elimination pathways of neuromuscular blocking agents.
Toxicology: Assessing the safety and potential adverse effects of neuromuscular blockers.
Clinical Trials: Evaluating the efficacy and safety of atracurium besylate in various surgical and intensive care settings.
Mechanism of Action
Atracurium besylate exerts its effects by competitively binding to cholinergic receptor sites on the motor end-plate, thereby antagonizing the action of acetylcholine . This inhibition prevents the depolarization of the muscle cell membrane, leading to muscle relaxation. The neuromuscular block induced by atracurium besylate can be reversed by acetylcholinesterase inhibitors such as neostigmine, edrophonium, and pyridostigmine .
Comparison with Similar Compounds
Cisatracurium: A stereoisomer of atracurium with similar neuromuscular blocking properties but fewer side effects.
Mivacurium: Another benzylisoquinolinium compound with a shorter duration of action compared to atracurium.
Doxacurium: A long-acting benzylisoquinolinium neuromuscular blocker.
Uniqueness of Atracurium Besylate: Atracurium besylate is unique due to its intermediate duration of action and its elimination via Hofmann elimination, which is independent of renal and hepatic pathways . This makes it particularly useful in patients with compromised liver or kidney function.
Properties
Molecular Formula |
C53H72N2O12+2 |
|---|---|
Molecular Weight |
929.1 g/mol |
IUPAC Name |
5-[3-[4-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate |
InChI |
InChI=1S/C53H72N2O12/c1-54(34-39(26-36-14-16-44(58-3)46(28-36)60-5)41-32-50(64-9)49(63-8)31-40(41)35-54)21-19-52(56)66-24-12-11-13-25-67-53(57)20-23-55(2)22-18-38-30-48(62-7)51(65-10)33-42(38)43(55)27-37-15-17-45(59-4)47(29-37)61-6/h14-17,28-33,39,43H,11-13,18-27,34-35H2,1-10H3/q+2 |
InChI Key |
KVURKGMRRKDFPC-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C=C2C1CC3=CC(=C(C=C3)OC)OC)OC)OC)CCC(=O)OCCCCCOC(=O)CC[N+]4(CC(C5=CC(=C(C=C5C4)OC)OC)CC6=CC(=C(C=C6)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[2-[Bromo(difluoro)methoxy]-1,1,2,2-tetrafluoro-ethyl]peroxy-1,1,2,2,3,3,3-heptafluoro-propane](/img/structure/B13402712.png)
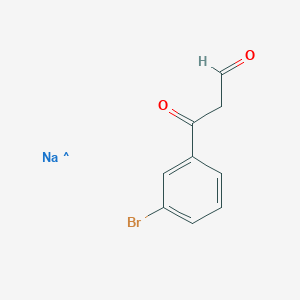
![[Difluoro-(1,2,2,3,3,4,4,5,5,6,6-undecafluorocyclohexyl)methyl] prop-2-enoate](/img/structure/B13402715.png)
![4-[[(4-Methylphenyl)-diphenylmethyl]amino]-4-oxo-2-(phenylmethoxycarbonylamino)butanoic acid](/img/structure/B13402720.png)
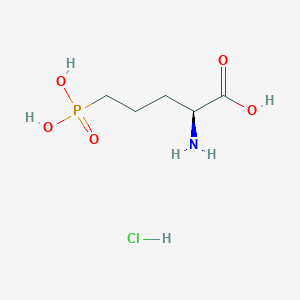
![5-fluoro-3-[[3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]-4-oxopentanoic acid](/img/structure/B13402728.png)
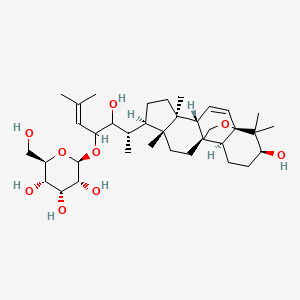

![3-Fluorotricyclo[3.3.1.1~3,7~]decane-1-carbonyl fluoride](/img/structure/B13402742.png)
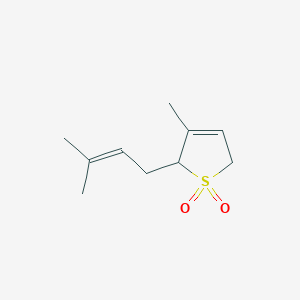
![[(1S,2R,3R,4R,5S,6S,7S,8R,9S,10R,13R,14R,16S,17S,18R)-11-ethyl-5,7,14-trihydroxy-6,8,16,18-tetramethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B13402776.png)
